Ethyl 15-methylheptadecanoate, also known as 15-methylheptadecanoic acid ethyl ester, is an organic compound characterized by the molecular formula and a molecular weight of 312.53 g/mol. This compound is classified as a fatty acid ester, specifically an ethyl ester derived from 15-methylheptadecanoic acid, which is a long-chain saturated fatty acid. Ethyl 15-methylheptadecanoate is notable for its potential applications in various fields, including biochemistry and industrial chemistry .
Ethyl 15-methylheptadecanoate is typically synthesized through an acid-catalyzed esterification reaction. This process involves the reaction of 15-methylheptadecanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction can be summarized as follows:
The reaction conditions usually require heating to facilitate the reaction and drive off water, which shifts the equilibrium towards product formation. The efficiency of this synthesis can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants .
The molecular structure of ethyl 15-methylheptadecanoate features a long hydrocarbon chain with a methyl group at the 15th carbon position. The structural representation can be depicted using various notations:
InChI=1S/C20H40O2/c1-4-19(3)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-5-2/h19H,4-18H2,1-3H3
CCC(C)CCCCCCCCCCCCCC(=O)OCC
The compound has a boiling point of approximately 152–153 °C at reduced pressure and a melting point around 29.8–30.3 °C . Its structural uniqueness lies in the specific placement of the methyl group, which influences its chemical properties and reactivity.
Ethyl 15-methylheptadecanoate can undergo several significant chemical reactions:
These reactions highlight its versatility as a chemical intermediate.
The mechanism of action for ethyl 15-methylheptadecanoate varies depending on its application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. This interaction can affect metabolic processes and potentially lead to therapeutic applications in metabolic disorders .
Ethyl 15-methylheptadecanoate exhibits typical properties associated with fatty acid esters, including:
Ethyl 15-methylheptadecanoate has several scientific uses:
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8